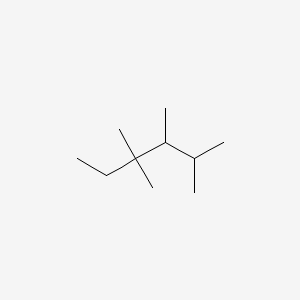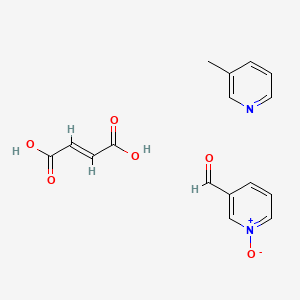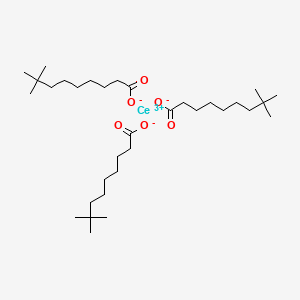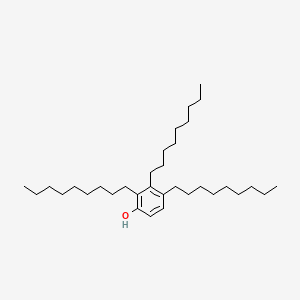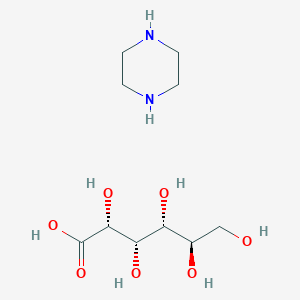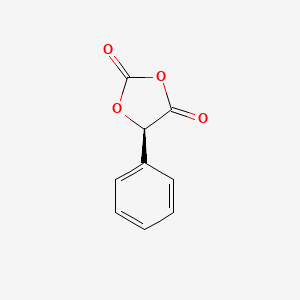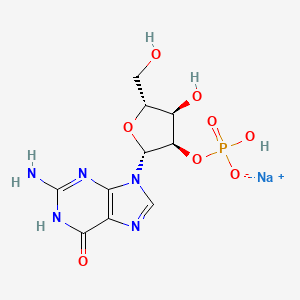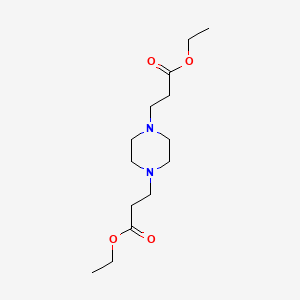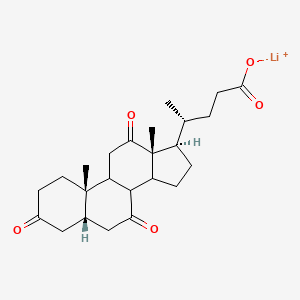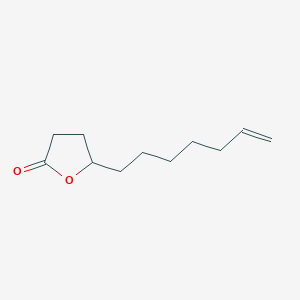
3-(o-Isocyanatobenzyl)-o-tolyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(o-Isocyanatobenzyl)-o-tolyl isocyanate is a chemical compound with the molecular formula C16H12N2O2 and a molecular weight of 264.27868 g/mol . It is characterized by the presence of two isocyanate groups attached to a benzyl and a tolyl group. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate typically involves the reaction of o-toluidine with phosgene to form the corresponding isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
o-Toluidine+Phosgene→3-(o-Isocyanatobenzyl)-o-tolyl isocyanate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle phosgene safely. The process includes steps such as purification and distillation to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(o-Isocyanatobenzyl)-o-tolyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with isocyanates to form ureas.
Alcohols: React with isocyanates to form urethanes.
Catalysts: Often used to accelerate the reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
3-(o-Isocyanatobenzyl)-o-tolyl isocyanate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl isocyanate: Similar in structure but lacks the benzyl and tolyl groups.
Toluene diisocyanate: Contains two isocyanate groups but differs in the arrangement of the aromatic ring.
Uniqueness
3-(o-Isocyanatobenzyl)-o-tolyl isocyanate is unique due to the presence of both benzyl and tolyl groups, which confer distinct reactivity and properties compared to other isocyanates .
Eigenschaften
CAS-Nummer |
94166-36-6 |
|---|---|
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
1-isocyanato-3-[(2-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H12N2O2/c1-12-13(6-4-8-15(12)17-10-19)9-14-5-2-3-7-16(14)18-11-20/h2-8H,9H2,1H3 |
InChI-Schlüssel |
AYEGYNYLXCZWQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1N=C=O)CC2=CC=CC=C2N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



